2,2-Dimethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
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Overview
Description
2,2-Dimethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a synthetic organic compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and a methylcarbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the condensation of acetone and methanol to form 2,2-dimethoxypropane, which is then subjected to further reactions to introduce the benzodioxole ring and the methylcarbamic acid group . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The benzodioxole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted benzodioxole derivatives.
Scientific Research Applications
2,2-Dimethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the methylcarbamic acid group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-benzodioxol-4-ol: Shares the benzodioxole ring but lacks the methylcarbamic acid group.
2,6-Dimethoxy-1,4-benzoquinone: Contains similar methoxy groups but has a quinone structure instead of a benzodioxole ring.
Uniqueness
2,2-Dimethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to the combination of its benzodioxole ring and methylcarbamic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61083-20-3 |
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Molecular Formula |
C11H15NO7 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2,2-dimethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H10O5.C2H5NO2/c1-11-9(12-2)13-7-5-3-4-6(10)8(7)14-9;1-3-2(4)5/h3-5,10H,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
ZSYHRDWXVJYNKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.COC1(OC2=CC=CC(=C2O1)O)OC |
Origin of Product |
United States |
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